molecular formula C19H11F3N2O4S B14047917 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B14047917
M. Wt: 420.4 g/mol
InChI Key: OBBIOCQFTMNSJI-LZYBPNLTSA-N
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Description

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazolidinedione core. This core is then functionalized with various substituents to achieve the desired structure. Common reagents used in the synthesis include thionyl chloride, methoxyphenol, and trifluoromethylbenzonitrile. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of glyoxalase-I, preventing the enzyme from catalyzing its substrate. This inhibition disrupts the detoxification of methylglyoxal, a byproduct of glycolysis, leading to the accumulation of toxic metabolites that can induce cell death in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H11F3N2O4S

Molecular Weight

420.4 g/mol

IUPAC Name

4-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8+

InChI Key

OBBIOCQFTMNSJI-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F

Origin of Product

United States

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